molecular formula C14H9FN2O B3146076 5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde CAS No. 588670-35-3

5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde

Cat. No. B3146076
CAS RN: 588670-35-3
M. Wt: 240.23 g/mol
InChI Key: LBBZIKPWMVHXML-UHFFFAOYSA-N
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Description

The compound “5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde” likely belongs to the class of organic compounds known as fluorinated organics, which are compounds containing a fluorine atom attached to a carbon atom . Fluorinated compounds are intriguing for the development of pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as trifluoromethylpyridines have been synthesized and used in the agrochemical and pharmaceutical industries . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .

Scientific Research Applications

Antimicrobial Activities

5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehyde has been used in the synthesis of various compounds with antimicrobial properties. For instance, its reaction with other compounds has led to the formation of derivatives with significant antimicrobial activity, as demonstrated in a study by Bayrak et al. (2009).

Synthesis of Fluorinated Pyrroles

This compound is also instrumental in the synthesis of fluorinated pyrroles. A study by Surmont et al. (2009) highlights the efficient preparation of various new 3-fluorinated pyrroles using a methodology that involves this compound.

Synthesis of Functional Derivatives

The compound is also used in the synthesis of functional derivatives of indole and thieno[2,3-b]pyridine. Dotsenko et al. (2018) describe the sequential reaction of indole-3-carbaldehyde with other compounds to form new functional derivatives (Dotsenko et al., 2018).

Catalysts in Chemical Reactions

It serves as a key component in the synthesis of catalysts for various chemical reactions. Singh et al. (2017) synthesized Schiff bases containing this compound, which proved effective as catalysts in certain coupling and allylation reactions (Singh et al., 2017).

Synthesis of Heterocyclic Compounds

Attaby et al. (2007) explored its use in the synthesis of heterocyclic compounds, demonstrating its versatility in creating various structures with potential biological activity (Attaby et al., 2007).

Synthesis of Substituted Indole Derivatives

The Knoevenagel condensation involving this compound has been used to produce substituted indole derivatives, further highlighting its role in creating complex chemical structures (Dyachenko et al., 2018).

properties

IUPAC Name

5-fluoro-2-pyridin-4-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-1-2-13-11(7-10)12(8-18)14(17-13)9-3-5-16-6-4-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBZIKPWMVHXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C3=CC=NC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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